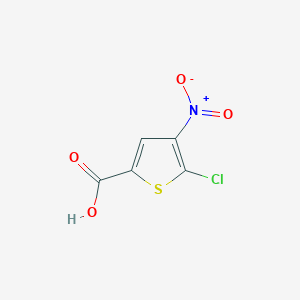

5-Chloro-4-nitrothiophene-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-4-nitrothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClNO4S/c6-4-2(7(10)11)1-3(12-4)5(8)9/h1H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZKDYXWPDMALDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1[N+](=O)[O-])Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20527608 | |

| Record name | 5-Chloro-4-nitrothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20527608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89166-85-8 | |

| Record name | 5-Chloro-4-nitrothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20527608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-4-nitrothiophene-2-carboxylic acid (CAS 89166-85-8)

For Researchers, Scientists, and Drug Development Professionals

Foreword

Welcome to this comprehensive technical guide on 5-Chloro-4-nitrothiophene-2-carboxylic acid. As a Senior Application Scientist, my goal is to provide you not with a mere datasheet, but with a deep, functional understanding of this versatile heterocyclic building block. This guide is structured to deliver not just protocols and properties, but the underlying chemical logic and strategic considerations that empower effective research and development. We will explore its synthesis, reactivity, and potential applications, grounded in established chemical principles and supported by citable literature, to ensure your work is both innovative and scientifically rigorous.

Molecular Overview and Physicochemical Properties

This compound is a polysubstituted thiophene derivative. The thiophene ring, a sulfur-containing five-membered aromatic heterocycle, is a "privileged pharmacophore" in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The specific arrangement of the chloro, nitro, and carboxylic acid groups on this scaffold imparts a unique electronic character and reactivity profile, making it a valuable intermediate in organic synthesis.

The electron-withdrawing nature of both the nitro group and the chlorine atom significantly influences the reactivity of the thiophene ring and the acidity of the carboxylic acid. The nitro group, in particular, is a strong deactivating group for electrophilic aromatic substitution but activates the ring towards nucleophilic aromatic substitution.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 89166-85-8 | [2] |

| Molecular Formula | C₅H₂ClNO₄S | [2] |

| Molecular Weight | 207.59 g/mol | [2] |

| Physical Form | Solid (Powder) | |

| Melting Point | Data not consistently reported in literature. | |

| Storage Temperature | Refrigerator (2-8°C), in a dark, inert atmosphere. | |

| Purity (Typical) | ≥95% - 97% | [2] |

| InChI Key | FZKDYXWPDMALDM-UHFFFAOYSA-N |

Synthesis and Purification

The primary route to this compound is through the nitration of its precursor, 5-chlorothiophene-2-carboxylic acid (CAS 24065-33-6). The synthesis of this precursor is itself a well-established multi-step process. Understanding the synthesis of the precursor is crucial for supply chain considerations and for potential in-house synthesis.

Synthesis of the Precursor: 5-Chlorothiophene-2-carboxylic acid

Several methods for the synthesis of 5-chlorothiophene-2-carboxylic acid have been reported, often driven by its importance as a key intermediate for the anticoagulant drug Rivaroxaban.[3][4]

Common Synthetic Routes Include:

-

Grignard Reaction: Reaction of 5-chloro-2-bromothiophene with magnesium to form a Grignard reagent, followed by quenching with carbon dioxide.[5]

-

Friedel-Crafts Acylation: Acylation of 2-chlorothiophene with trichloroacetyl chloride and a Lewis acid, followed by hydrolysis of the resulting trichloromethyl ketone.[5]

-

Oxidation: Oxidation of 5-chloro-2-acetylthiophene using an oxidizing agent like sodium chlorite.[5]

-

One-Pot Chlorination and Oxidation: A method starting from 2-thiophenecarboxaldehyde, which undergoes chlorination to form 5-chloro-2-thiophenecarboxaldehyde, followed by in-situ oxidation to the carboxylic acid.[3]

The choice of route often depends on the cost and availability of starting materials, scalability, and waste management considerations.

Core Synthesis: Nitration of 5-Chlorothiophene-2-carboxylic acid

The introduction of the nitro group at the 4-position is achieved through electrophilic aromatic substitution. The thiophene ring is generally reactive towards electrophiles, but the presence of the deactivating carboxylic acid and chloro groups requires controlled nitrating conditions to achieve the desired regioselectivity.

Caption: Synthetic pathway to the title compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for the nitration of thiophene derivatives. Researchers should perform their own risk assessment and optimization.

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid (e.g., 5-10 equivalents).

-

Cooling: Cool the sulfuric acid to 0-5°C using an ice-salt bath.

-

Substrate Addition: Slowly add 5-chlorothiophene-2-carboxylic acid (1.0 eq.) in portions, ensuring the temperature remains below 10°C. Stir until all the solid has dissolved.

-

Nitrating Mixture: Prepare a nitrating mixture by cautiously adding fuming nitric acid (e.g., 1.1 eq.) to concentrated sulfuric acid in a separate cooled flask.

-

Nitration: Add the nitrating mixture dropwise to the solution of the thiophene carboxylic acid, maintaining the reaction temperature between 0°C and 5°C. The rate of addition should be controlled to prevent a temperature rise.

-

Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5°C for a specified time (e.g., 1-2 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quenching: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

Isolation: The precipitated solid product is collected by vacuum filtration.

-

Washing: Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper to remove residual acid.

-

Drying: Dry the product under vacuum, preferably over a desiccant like phosphorus pentoxide.

-

Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., an ethanol/water mixture).

Causality Behind Experimental Choices:

-

Low Temperature: Nitration is a highly exothermic reaction. Maintaining a low temperature is critical to prevent over-nitration and the formation of undesired byproducts. It also helps to control the regioselectivity of the reaction.

-

Sulfuric Acid as Solvent: Sulfuric acid serves both as a solvent and as a catalyst. It protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

-

Slow, Dropwise Addition: This ensures that the concentration of the nitrating agent is kept low at any given time, allowing for better temperature control and minimizing side reactions.

-

Quenching on Ice: This step serves to stop the reaction by diluting the acid and to precipitate the organic product, which is typically insoluble in water.

Spectroscopic Characterization

Accurate characterization is paramount for confirming the identity and purity of this compound. While a comprehensive, publicly available dataset of spectra for the title compound is not readily found, the expected spectral features can be predicted based on its structure and data from similar compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | A single proton signal (singlet) for the hydrogen at the 3-position of the thiophene ring, expected to be significantly downfield due to the deshielding effects of the adjacent nitro group and the overall electron-deficient nature of the ring. A very broad singlet for the carboxylic acid proton, typically appearing far downfield (>10 ppm), the position of which is concentration and solvent dependent.[6] |

| ¹³C NMR | Five distinct carbon signals are expected. The carboxyl carbon will appear in the typical range for carboxylic acids (165-185 ppm).[7] The four carbons of the thiophene ring will have shifts influenced by their substituents. The carbon bearing the nitro group (C4) and the carbon bearing the carboxylic acid group (C2) are expected to be the most deshielded among the ring carbons. |

| IR Spectroscopy | A very broad O-H stretching band for the carboxylic acid dimer from approximately 2500-3300 cm⁻¹.[8] A strong C=O stretching absorption for the carboxylic acid, typically around 1690-1760 cm⁻¹.[8] Strong asymmetric and symmetric stretching bands for the nitro group (NO₂), typically around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺). A prominent M+2 peak with an intensity of about one-third of the M⁺ peak will be observed due to the natural isotopic abundance of ³⁷Cl.[9] Fragmentation will likely involve the loss of the hydroxyl group (-OH), water (-H₂O), and the carboxylic acid group (-COOH). |

Researchers are strongly encouraged to acquire and interpret their own spectral data for confirmation.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dictated by the interplay of its three functional groups.

Caption: Key reactivity sites of the molecule.

Reactions at the Carboxylic Acid Group

The carboxylic acid moiety can undergo standard transformations, such as:

-

Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) or via an activated intermediate.

-

Amidation: Conversion to an acid chloride (e.g., using thionyl chloride, SOCl₂) followed by reaction with an amine is a common strategy to form amides. This is a crucial step in the synthesis of many biologically active molecules.[10]

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, although this requires strong reducing agents like lithium aluminum hydride (LiAlH₄).

Nucleophilic Aromatic Substitution (SₙAr)

The presence of the strongly electron-withdrawing nitro group at the 4-position activates the chlorine atom at the 5-position for nucleophilic aromatic substitution. This allows for the displacement of the chloride ion by a variety of nucleophiles, such as amines, alkoxides, or thiolates. This reactivity is a powerful tool for introducing further diversity into the thiophene scaffold.

Application in Heterocyclic Synthesis: Thieno[2,3-b][6][9]thiazin-5-ones

A notable application of this compound is as a starting material for the synthesis of fused heterocyclic systems. For example, it is a precursor for thieno[2,3-b][5][8]thiazin-5-ones.[5][11]

Workflow: Synthesis of Thieno[2,3-b][5][8]thiazin-5-one derivatives

-

Amide Formation: The carboxylic acid is first activated (e.g., as an acid chloride) and reacted with an appropriate amine to form an amide.

-

Reduction of Nitro Group: The nitro group is selectively reduced to an amino group (-NH₂), typically using a reducing agent like tin(II) chloride (SnCl₂) or catalytic hydrogenation.

-

Intramolecular Cyclization: The newly formed amino group can then undergo an intramolecular nucleophilic substitution, displacing the chlorine atom to form the fused thiazinone ring system.

This synthetic sequence highlights the utility of having the chloro, nitro, and carboxylic acid groups in this specific arrangement, allowing for a programmed series of reactions to build a more complex molecular architecture.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Precautionary Statements: P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection).

-

Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory. Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. Recommended storage is in a refrigerator (2-8°C).

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a highly functionalized and synthetically versatile building block. Its value lies not only in its constituent parts but in their strategic placement, which allows for a range of selective chemical transformations. For the medicinal chemist and drug development professional, this compound offers a robust scaffold for the synthesis of novel heterocyclic compounds with potential biological activity. A thorough understanding of its synthesis, reactivity, and handling is the foundation for leveraging its full potential in the laboratory and beyond.

References

-

PubChem. 4-Nitrophenyl 5-chlorothiophene-2-carboxylate. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

- Google Patents. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.

-

Aladdin Scientific. This compound, min 95%, 100 mg. [Link]

- Google Patents.

-

NIST. 5-Chloro-2-thiophenecarboxylic acid. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

- Google Patents.

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

Indian Patent Office. Improved And Novel Processes For Manufacturing 5 Chloro Thiophene 2 Carboxylic Acid. [Link]

-

SpectraBase. 5-chloro-N-(2-fluoro-5-nitrophenyl)-2-thiophenecarboxamide - Optional[1H NMR] - Spectrum. [Link]

-

Chemical-Suppliers.com. 5-chloro-4-nitro-thiophene-2-carboxylic acid. [Link]

-

Semantic Scholar. New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. [Link]

- Google Patents. CN103275061A - Method for producing 5-chlorothiophene-2-carboxylic acid.

-

PubChem. 5-Chloro-2-thiophenecarboxylic acid. [Link]

-

OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Chemistry LibreTexts. 8.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

MDPI. 5-(4-Nitrophenyl)furan-2-carboxylic Acid. [Link]

-

ResearchGate. (PDF) 5-(4-Nitrophenyl)furan-2-carboxylic Acid. [Link]

-

The University of Arizona. Mass Spectrometry - Examples. [Link]

-

National Institutes of Health. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

-

Wiley-VCH. 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]

- 4. Improved And Novel Processes For Manufacturing 5 Chloro Thiophene 2 [quickcompany.in]

- 5. 5-Chlorothiophene-2-carboxylic acid | 24065-33-6 [chemicalbook.com]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. 5-Chlorothiophene-2-carboxylic acid 97 24065-33-6 [sigmaaldrich.com]

A Comprehensive Technical Guide to 5-Chloro-4-nitrothiophene-2-carboxylic acid

Introduction and Strategic Importance

5-Chloro-4-nitrothiophene-2-carboxylic acid (CAS No: 89166-85-8) is a polysubstituted heterocyclic compound built upon a thiophene core. Its strategic importance in modern chemistry stems from the unique electronic properties conferred by its substituents: a carboxylic acid, a chloro group, and a nitro group. This specific arrangement of functional groups makes it a highly valuable and versatile building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.

The presence of both electron-withdrawing (nitro, chloro) and potentially reactive (carboxylic acid) moieties on the thiophene ring creates a scaffold ripe for diverse chemical transformations. This guide provides an in-depth analysis of its fundamental physicochemical properties, offering field-proven insights into its synthesis, characterization, stability, and handling. The objective is to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their research and development pipelines. Its classification as a "Protein Degrader Building Block" further underscores its relevance in cutting-edge therapeutic design.[1]

Chemical Identity and Molecular Architecture

A precise understanding of the molecule's structure is fundamental to predicting its behavior and reactivity.

-

Molecular Formula: C₅H₂ClNO₄S[1]

-

Molecular Weight: 207.59 g/mol [2]

-

IUPAC Name: this compound

-

InChI: 1S/C5H2ClNO4S/c6-4-2(7(10)11)1-3(12-4)5(8)9/h1H,(H,8,9)

-

InChIKey: FZKDYXWPDMALDM-UHFFFAOYSA-N

Caption: 2D structure of this compound.

Synthesis Pathway and Rationale

The synthesis of this compound logically proceeds from its non-nitrated precursor, 5-chlorothiophene-2-carboxylic acid. The introduction of the nitro group is a critical step, achieved via electrophilic aromatic substitution.

Rationale for Synthetic Choice: Thiophene rings are generally reactive towards electrophiles. However, the presence of the deactivating carboxylic acid and chloro groups makes the reaction more challenging than with unsubstituted thiophene. The nitration must be performed under controlled conditions to achieve regioselective substitution at the C4 position. The use of a nitrating agent like nitric acid in a strong acid medium such as sulfuric acid is a standard approach for such transformations.

High-Level Synthesis Protocol:

-

Precursor Preparation: 5-Chlorothiophene-2-carboxylic acid is used as the starting material. This compound is a known intermediate in the synthesis of pharmaceuticals like Rivaroxaban.[3]

-

Nitration: The precursor is carefully dissolved in a suitable solvent (e.g., concentrated sulfuric acid) at a reduced temperature to control the reaction rate.

-

Addition of Nitrating Agent: A nitrating mixture (e.g., a combination of nitric acid and sulfuric acid) is added dropwise while maintaining the low temperature to prevent side reactions and ensure regioselectivity.

-

Reaction Monitoring: The reaction is stirred until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC).

-

Work-up and Isolation: The reaction mixture is quenched by pouring it over ice, leading to the precipitation of the crude product. The solid is then collected by filtration, washed to remove residual acid, and dried.

-

Purification: The crude product is purified, typically by recrystallization from an appropriate solvent system, to yield the final high-purity compound.

Caption: Workflow for the synthesis of the target compound.

Core Physicochemical Properties

The utility of a chemical building block is defined by its physical and chemical properties. The data presented here is a synthesis of information from supplier safety data sheets and computational predictions.

Table 1: Summary of Physicochemical Data

| Property | Value | Source |

|---|---|---|

| CAS Number | 89166-85-8 | [1] |

| Molecular Formula | C₅H₂ClNO₄S | [1] |

| Molecular Weight | 207.59 g/mol | [2] |

| Physical Form | Solid | |

| Boiling Point | 390.4°C at 760 mmHg (Predicted) | [4] |

| Density | 1.801 g/cm³ (Predicted) | [4] |

| Flash Point | 189.9°C (Predicted) | [4] |

| Purity | ≥95% - 97% (Typical commercial grades) | [1] |

| Storage | Refrigerator; Keep in dark place, Sealed in dry |[3] |

Solubility and Acidity (pKa)

-

Solubility: While explicit experimental solubility data is scarce, the molecular structure allows for a reasoned prediction. The presence of the highly polar carboxylic acid and nitro groups suggests potential solubility in polar organic solvents. The precursor, 5-chlorothiophene-2-carboxylic acid, is slightly soluble in DMSO and methanol, and similar behavior can be expected for the nitrated derivative.[3] Its solubility in aqueous media will be pH-dependent; it will be more soluble in basic solutions where the carboxylic acid is deprotonated to form a carboxylate salt.

-

Acidity (pKa): The primary acidic proton is that of the carboxylic acid group. The acidity of this proton is significantly enhanced by the strong electron-withdrawing effects of both the nitro group and the chlorine atom. These groups pull electron density away from the carboxylate group, stabilizing the conjugate base and thus lowering the pKa (increasing acidity). For context, the predicted pKa of the less acidic precursor, 5-chlorothiophene-2-carboxylic acid, is approximately 3.32.[3] Therefore, the pKa of this compound is expected to be even lower, making it a relatively strong organic acid.

Spectroscopic Profile

Spectroscopic analysis is essential for structural verification and purity assessment.

-

Infrared (IR) Spectroscopy: The IR spectrum provides a fingerprint of the functional groups present. Key expected absorption bands include:

-

A very broad O-H stretch from the carboxylic acid, typically appearing in the 2500-3300 cm⁻¹ region.

-

A strong C=O (carbonyl) stretch from the carboxylic acid, expected around 1700-1725 cm⁻¹.[5]

-

Asymmetric and symmetric N-O stretches from the nitro group, typically found near 1500-1550 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

-

C-Cl stretching vibrations, which are typically found in the 600-800 cm⁻¹ region.

-

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

-

Thiophene Proton: A single proton is attached to the thiophene ring. Due to the strong deshielding effects of the adjacent nitro and sulfur atoms, its signal is expected to appear significantly downfield in the aromatic region.

-

Carboxylic Acid Proton: A broad singlet, characteristic of an acidic proton, will be observed far downfield, typically >10 ppm. Its position can be concentration-dependent and it is exchangeable with D₂O.[6]

-

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight (207.59 g/mol ). Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-45 Da) or the nitro group (-46 Da).

Chemical Reactivity and Stability

-

Stability: The compound is stable under normal storage conditions.[4] To maintain its integrity, it should be stored in a cool, dark, and dry environment, preferably in a refrigerator and in a tightly sealed container to protect it from moisture and light.[3]

-

Reactivity:

-

Incompatible Materials: It should be kept away from strong oxidizing agents and strong bases.[7]

-

Hazardous Decomposition: Under fire conditions, hazardous decomposition products can be formed, including carbon oxides, sulfur oxides, and hydrogen chloride gas.[8]

-

Functional Group Reactivity: The carboxylic acid moiety is a primary site for reactions such as esterification, amide bond formation (coupling reactions), and conversion to an acyl chloride. The nitro group can be reduced to an amine, providing a route to another key functional group. This dual reactivity makes it a powerful intermediate for building molecular complexity.

-

Applications in Research and Development

This compound is not an end-product but a strategic intermediate. Its value lies in its ability to be incorporated into larger, more complex molecules.

-

Pharmaceutical Synthesis: As a heterocyclic building block, it is used in the construction of novel chemical entities. Nitrothiophene derivatives have been investigated for their potential as prodrugs, which can be activated by bacterial nitroreductases, making them of interest in the development of narrow-spectrum antibacterial agents.[9]

-

Medicinal Chemistry: The compound serves as a scaffold for creating libraries of compounds for screening against various biological targets. Its classification as a "Protein Degrader Building Block" suggests its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other related modalities that are at the forefront of modern drug discovery.[1]

-

Agrochemicals: The methyl ester of this acid is noted for its use as a key intermediate in the synthesis of agrochemicals, leveraging the biological activity often associated with the thiophene nucleus.

Safety and Handling Protocol

Adherence to safety protocols is non-negotiable when working with this compound.

-

Hazard Identification:

-

Signal Word: Warning

-

Pictogram: GHS07 (Exclamation Mark)

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves and protective clothing to prevent skin contact.

-

Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If dust is generated, a NIOSH/MSHA-approved respirator is recommended.

-

-

Handling and Storage:

-

Avoid dust generation and accumulation.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Facilities should be equipped with an eyewash station and a safety shower.[10]

-

Experimental Protocol: Characterization by FT-IR Spectroscopy

This protocol outlines a self-validating system for verifying the identity and purity of this compound using Fourier-Transform Infrared (FT-IR) Spectroscopy.

Objective: To obtain a high-quality infrared spectrum of the solid sample to confirm the presence of key functional groups and compare it against a reference spectrum if available.

Methodology Rationale: Attenuated Total Reflectance (ATR) is chosen for its simplicity, speed, and minimal sample preparation, making it ideal for routine analysis of solid powders.

Step-by-Step Procedure:

-

Instrument Preparation: Power on the FT-IR spectrometer and allow the source and detector to stabilize for at least 15-20 minutes. This ensures a stable baseline and maximizes signal-to-noise.

-

Background Collection: Before analyzing the sample, a background spectrum must be collected. Ensure the ATR crystal (typically diamond or germanium) is clean. Lower the anvil and collect a background scan. This step is critical as it subtracts the spectral contributions of the ambient atmosphere (e.g., CO₂ and water vapor) from the final sample spectrum.

-

Sample Application: Place a small, representative amount of the this compound powder onto the center of the ATR crystal. Only a few milligrams are needed.

-

Pressure Application: Lower the pressure anvil onto the sample until sufficient pressure is applied to ensure good optical contact between the sample and the crystal. Consistent pressure is key for reproducible results.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard collection range is 4000 cm⁻¹ to 400 cm⁻¹.

-

Data Analysis and Validation:

-

Process the collected spectrum (e.g., baseline correction if necessary).

-

Identify the key absorption bands and compare their positions (in cm⁻¹) to expected values (see Section 4.2).

-

Self-Validation: The presence of a strong carbonyl peak (~1700 cm⁻¹), a very broad O-H stretch (2500-3300 cm⁻¹), and distinct nitro group stretches (~1550 and ~1350 cm⁻¹) provides strong, cross-validating evidence for the compound's identity. The absence of significant unexpected peaks indicates high purity.

-

-

Cleaning: Thoroughly clean the ATR crystal and anvil with a suitable solvent (e.g., isopropanol) and a soft lab wipe to prevent cross-contamination.

Caption: Standard workflow for FT-IR characterization using ATR.

References

-

Cas 57800-76-7, this compound METHYL ESTER . Qinmu Fine Chemical. [Link]

-

4-Nitrophenyl 5-chlorothiophene-2-carboxylate | C11H6ClNO4S . PubChem. [Link]

-

5-chlorothiophene-2-carboxylic acid . Prasanna Bio Molecules Pvt. Ltd.. [Link]

-

5-chloro-4-nitro-thiophene-2-carboxylic acid | CAS 89166-85-8 . Chemical Suppliers. [Link]

-

5-Chloro-2-thiophenecarboxylic acid . NIST WebBook. [Link]

-

5-Chlorothiophene-2-Carboxylic Acid: Your Gateway to Pharmaceutical Innovation . LookChem. [Link]

-

Improved And Novel Processes For Manufacturing 5 Chloro Thiophene 2 Carboxylic Acid . IP.com. [Link]

-

Exploring the Chemical Synthesis of 5-Chloro-2-thiophenecarboxylic Acid: A Versatile Building Block . NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core . MDPI. [Link]

-

Development of potential manufacturing routes for substituted thiophenes . Beilstein Journals. [Link]

-

The Future of Pharmaceutical Intermediates: Innovation and the Role of 5-Chlorothiophene-2-Carboxylic Acid . NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

5-Chlorothiophene-2-Carboxylic Acid Manufacturer India . V & V Pharma Industries. [Link]

-

Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy . PubMed Central. [Link]

-

21.10: Spectroscopy of Carboxylic Acid Derivatives . Chemistry LibreTexts. [Link]

-

5-Chloro-2-thiophenecarboxylic acid | C5H3ClO2S | CID 95048 . PubChem. [Link]

-

Sn/Sb 95/5 - Safety Data Sheet . Lucas Milhaupt. [Link]

-

Material Safety Data Sheet - 5-Chlorothiophene-2-carboxylic acid, 98% . Cole-Parmer. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 89166-85-8 | this compound - AiFChem [aifchem.com]

- 3. 5-Chlorothiophene-2-carboxylic acid | 24065-33-6 [chemicalbook.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. lucasmilhaupt.com [lucasmilhaupt.com]

- 8. fishersci.com [fishersci.com]

- 9. Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

"synthesis of 5-Chloro-4-nitrothiophene-2-carboxylic acid from 5-chlorothiophene-2-carboxylic acid"

An In-Depth Technical Guide to the Synthesis of 5-Chloro-4-nitrothiophene-2-carboxylic acid

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its utility is derived from the strategic placement of reactive functional groups on the thiophene core: a carboxylic acid for amide couplings, a nitro group that can be reduced to an amine for further derivatization, and a chloro substituent that influences the electronic properties and can participate in cross-coupling reactions. This guide provides a comprehensive, field-proven methodology for the synthesis of this key intermediate via the electrophilic nitration of 5-chlorothiophene-2-carboxylic acid. The protocols and mechanistic insights described herein are designed for researchers, chemists, and drug development professionals seeking a robust and reproducible synthetic route. The starting material, 5-chlorothiophene-2-carboxylic acid, is a known precursor for this synthesis.[1]

Mechanistic Rationale & Regioselectivity

The core transformation is an electrophilic aromatic substitution, a fundamental reaction class for aromatic systems like thiophene.[2] Thiophene is an electron-rich heterocycle that is generally more reactive than benzene towards electrophiles. However, the presence of two deactivating, electron-withdrawing groups—the carboxylic acid (-COOH) at the C2 position and the chloro (-Cl) group at the C5 position—significantly modulates this reactivity.

Directing Effects of Substituents:

-

Carboxylic Acid (-COOH): This group is strongly deactivating and, in benzene chemistry, is a meta-director. On the thiophene ring, it withdraws electron density, making electrophilic attack more difficult.

-

Chloro (-Cl): This group is also deactivating due to its inductive effect but is considered an ortho, para-director because its lone pairs can donate into the ring via resonance.

The regiochemical outcome of the nitration is determined by the interplay of these electronic effects. The incoming electrophile, the nitronium ion (NO₂⁺), will preferentially attack the position that is least deactivated and best stabilized in the resulting carbocation intermediate (the sigma complex). In the 5-chlorothiophene-2-carboxylic acid system, the C3 and C4 positions are available for substitution. The C4 position is favored for the following reasons:

-

Attack at C3 would place the positive charge of the intermediate adjacent to the strongly electron-withdrawing carboxylic acid group, a destabilizing arrangement.

-

Attack at C4 places the positive charge further from the -COOH group. While still deactivated by the chloro group, this position is the most electronically favorable site for electrophilic attack.

The nitrating agent of choice must be carefully selected. Thiophenes can react with explosive violence with certain nitrating agents, particularly if nitrous acid is present.[3][4][5] Therefore, conditions that generate the nitronium ion cleanly and under controlled temperatures are paramount. A common and effective method involves the use of nitric acid in a strong acid solvent like concentrated sulfuric acid, which protonates the nitric acid to facilitate the formation of the nitronium ion.[6]

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating by incorporating precise controls and clear checkpoints. The rationale behind each step is explained to ensure both safety and reproducibility.

Mandatory Safety Precautions

Nitration reactions are inherently hazardous and must be treated with extreme caution.[7]

-

Exothermic Hazard: The reaction is highly exothermic and can lead to thermal runaway if not properly controlled.[8] Strict temperature control is critical.

-

Corrosive Reagents: Concentrated sulfuric acid and fuming nitric acid are extremely corrosive and can cause severe chemical burns.[9][10]

-

Toxicity: Nitrogen oxide gases, which can be produced as byproducts, are highly toxic upon inhalation.[8]

-

Engineering Controls: This procedure must be performed in a certified chemical fume hood with the sash at the lowest practical height. An emergency eyewash and safety shower must be immediately accessible.[8][9]

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, acid-resistant gloves (e.g., butyl rubber or Viton), and a flame-retardant lab coat.[8][10]

-

Waste Disposal: Quench all reactive materials carefully. Nitric acid waste should be segregated and disposed of according to institutional safety protocols.[11] Do not mix nitric acid waste with organic solvents.[11]

Reagents & Equipment

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 5-Chlorothiophene-2-carboxylic acid | C₅H₃ClO₂S | 162.59 | 5.00 g | 0.0308 | Ensure starting material is dry. |

| Concentrated Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 25 mL | ~0.46 | Acts as solvent and catalyst. |

| Fuming Nitric Acid (>90%) | HNO₃ | 63.01 | 2.3 mL | ~0.052 | Extreme Hazard! Handle with care. Use 1.7 equivalents. |

Equipment:

-

100 mL three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Thermometer with adapter

-

Dropping funnel

-

Ice-salt bath

-

Buchner funnel and filter flask

-

Standard laboratory glassware

Step-by-Step Synthesis Procedure

-

Reaction Setup:

-

Assemble the three-neck flask with a magnetic stir bar, a thermometer, and a dropping funnel. Ensure all glassware is dry.

-

Place the flask in an ice-salt bath to allow for cooling below 0 °C.

-

-

Dissolution of Starting Material:

-

To the flask, add concentrated sulfuric acid (25 mL).

-

Begin stirring and cool the acid to below 5 °C.

-

Carefully and portion-wise, add the 5-chlorothiophene-2-carboxylic acid (5.00 g) to the cold sulfuric acid. The addition may be slightly exothermic; maintain the temperature below 10 °C. Stir until all solid has dissolved.

-

-

Nitration:

-

Cool the reaction mixture to between 0 °C and 5 °C.

-

Slowly add fuming nitric acid (2.3 mL) to the dropping funnel.

-

Add the nitric acid dropwise to the stirred thiophene solution over a period of 30-45 minutes. Crucial: Maintain the internal reaction temperature strictly between 0 °C and 5 °C throughout the addition. A rapid rise in temperature indicates an uncontrolled reaction.[12]

-

After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC if a suitable system is available.

-

-

Work-up and Isolation:

-

Prepare a beaker containing ~200 g of crushed ice.

-

Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This quenching step is highly exothermic. Perform this in the fume hood.

-

A pale yellow solid should precipitate.

-

Allow the ice to melt completely, then stir the slurry for another 15 minutes.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper. This removes residual acid.

-

-

Purification and Drying:

-

The crude product can be purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture.

-

Dry the purified solid under vacuum to a constant weight.

-

Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.

-

Infrared (IR) Spectroscopy: Expect strong characteristic absorption bands for the nitro group (N-O stretching) around 1550-1490 cm⁻¹ (asymmetric) and 1355-1315 cm⁻¹ (symmetric).[13]

-

Mass Spectrometry (MS): Will provide the molecular weight of the product, confirming the addition of a nitro group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the substitution pattern on the thiophene ring.

Visualization of the Synthetic Workflow

The following diagram illustrates the key stages of the synthesis, from initial setup to the final purified product.

Sources

- 1. 5-Chlorothiophene-2-carboxylic acid | 24065-33-6 [chemicalbook.com]

- 2. studysmarter.co.uk [studysmarter.co.uk]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Electrophilic substitution on the thiophen ring. Part IV. Kinetics and mechanism of the nitration of thiophen - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. taylorfrancis.com [taylorfrancis.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 8. m.youtube.com [m.youtube.com]

- 9. ehs.washington.edu [ehs.washington.edu]

- 10. ehs.com [ehs.com]

- 11. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Characterization of 5-Chloro-4-nitrothiophene-2-carboxylic acid: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic profile of 5-Chloro-4-nitrothiophene-2-carboxylic acid, a key intermediate in medicinal chemistry and material science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its structural features through Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The interpretations presented herein are grounded in established spectroscopic principles and comparative data from structurally related thiophene derivatives.

Introduction

This compound (Molecular Formula: C₅H₂ClNO₄S, Molecular Weight: 207.6 g/mol , CAS: 89166-85-8) is a substituted thiophene derivative featuring three distinct functional groups: a carboxylic acid, a nitro group, and a chloro group, all attached to the aromatic thiophene ring.[1][2][3] The electronic interplay between the electron-donating sulfur atom in the thiophene ring and the powerful electron-withdrawing effects of the nitro, chloro, and carboxylic acid groups results in a unique and complex spectroscopic signature. A thorough understanding of its spectral characteristics is paramount for confirming its identity, assessing its purity, and predicting its reactivity in synthetic transformations.

Molecular Structure and Spectroscopic Correlation

The strategic placement of substituents on the thiophene ring dictates the molecule's electronic and, consequently, its spectroscopic properties. The following diagram illustrates the molecular structure and numbering of this compound.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a powerful tool for identifying the functional groups within a molecule. The IR spectrum of this compound is predicted to exhibit several characteristic absorption bands. The presence of a carboxylic acid, a nitro group, and a substituted thiophene ring will each give rise to distinct vibrational modes.

Predicted IR Absorption Data:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Predicted Intensity |

| 3300-2500 | O-H stretch | Carboxylic Acid | Broad, Strong |

| 1710-1680 | C=O stretch | Carboxylic Acid | Strong |

| 1550-1510 | Asymmetric NO₂ stretch | Nitro Group | Strong |

| 1350-1310 | Symmetric NO₂ stretch | Nitro Group | Strong |

| 1320-1210 | C-O stretch | Carboxylic Acid | Medium |

| ~1450 & ~1050 | C=C & C-S stretches | Thiophene Ring | Medium-Weak |

| 800-700 | C-Cl stretch | Chloro Group | Medium |

Interpretation:

The most prominent feature in the IR spectrum will be the very broad O-H stretching vibration of the carboxylic acid, appearing in the 3300-2500 cm⁻¹ region.[4][5][6] This broadness is a result of intermolecular hydrogen bonding between the carboxylic acid moieties. The carbonyl (C=O) stretch is expected to be a strong, sharp band around 1710-1680 cm⁻¹. The presence of electron-withdrawing groups on the thiophene ring may shift this absorption to a slightly higher wavenumber compared to a simple alkyl carboxylic acid.

The nitro group will be readily identifiable by two strong absorptions: an asymmetric stretch between 1550-1510 cm⁻¹ and a symmetric stretch in the 1350-1310 cm⁻¹ range.[7] These are characteristic absorptions for aromatic nitro compounds. The C-O stretch of the carboxylic acid will likely appear as a medium intensity band between 1320-1210 cm⁻¹.[4] Vibrations associated with the thiophene ring and the C-Cl bond are also expected, though they may be less intense and could overlap with other signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy provides detailed information about the structure and electronic environment of the molecule. Due to the substitution pattern, this compound has only one proton on the thiophene ring, which will simplify the ¹H NMR spectrum.

¹H NMR Spectroscopy

The single aromatic proton is expected to be significantly deshielded due to the strong electron-withdrawing effects of the adjacent nitro group and the chloro and carboxylic acid groups on the ring. The carboxylic acid proton will also be present, typically at a very downfield chemical shift.

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12-13 | Singlet | 1H | -COOH |

| ~8.0-8.5 | Singlet | 1H | Thiophene H-3 |

Interpretation:

The carboxylic acid proton is expected to appear as a broad singlet in the 12-13 ppm range, although its exact position and broadness can be influenced by concentration and solvent.[5][6][8] The lone proton on the thiophene ring (H-3) is predicted to be a singlet at a downfield chemical shift of approximately 8.0-8.5 ppm. The strong deshielding is a cumulative effect of the electron-withdrawing substituents. For comparison, the protons on unsubstituted thiophene resonate at around 7.0-7.3 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton. The chemical shifts of the carbon atoms in the thiophene ring will be influenced by the attached substituents.

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~165-170 | C=O (Carboxylic Acid) |

| ~150-155 | C4-NO₂ |

| ~140-145 | C2-COOH |

| ~135-140 | C5-Cl |

| ~130-135 | C3-H |

Interpretation:

The carbonyl carbon of the carboxylic acid is expected to resonate in the 165-170 ppm region.[5][6] The carbon atoms directly attached to the electron-withdrawing nitro and chloro groups (C4 and C5) will be significantly deshielded and are predicted to appear at the downfield end of the aromatic region. The carbon bearing the carboxylic acid group (C2) will also be deshielded. The protonated carbon (C3) is expected to be the most upfield of the thiophene ring carbons.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is a crucial technique for determining the molecular weight and obtaining information about the molecule's fragmentation pattern, which can further confirm its structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Interpretation |

| 207/209 | Molecular ion peak (M⁺) with isotopic pattern for one chlorine atom |

| 190/192 | Loss of OH (M⁺ - 17) |

| 162/164 | Loss of COOH (M⁺ - 45) |

| 161 | Loss of NO₂ (M⁺ - 46) |

Interpretation:

The mass spectrum is expected to show a molecular ion peak at m/z 207, with a smaller peak at m/z 209 in a roughly 3:1 ratio, which is the characteristic isotopic signature of a compound containing one chlorine atom. A common fragmentation pathway for carboxylic acids is the loss of a hydroxyl radical (-OH), leading to a fragment at m/z 190/192.[9] Another significant fragmentation would be the loss of the entire carboxyl group (-COOH), resulting in a peak at m/z 162/164. The loss of the nitro group (-NO₂) would give rise to a fragment at m/z 161.

The following diagram illustrates a plausible fragmentation pathway for this compound in mass spectrometry.

Caption: Predicted key fragmentation pathways for this compound.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific equipment being used.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing approximately 1 mg of this compound with 100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

-

Data Acquisition: Acquire the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over a range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction using a spectrum of a blank KBr pellet.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to tetramethylsilane (TMS) at 0.00 ppm.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

Conclusion

The spectroscopic characterization of this compound is defined by the interplay of its constituent functional groups. The predicted IR, NMR, and MS data provide a comprehensive spectral fingerprint that is essential for its unambiguous identification and quality control. The strong electron-withdrawing nature of the nitro, chloro, and carboxylic acid groups dominates the electronic environment of the thiophene ring, leading to characteristic downfield shifts in the NMR spectra and influencing the vibrational frequencies in the IR spectrum. The fragmentation patterns observed in mass spectrometry further corroborate the proposed structure. This guide provides a foundational understanding for researchers working with this important chemical entity.

References

- BenchChem. (2025). Spectroscopic Comparison of 2-(Chloromethyl)

- PubChem. 4-Nitrophenyl 5-chlorothiophene-2-carboxylate.

- University of California, Davis. IR Spectroscopy Tutorial: Carboxylic Acids. LibreTexts.

- ChemicalBook. 5-Chlorothiophene-2-carboxylic acid(24065-33-6)IR1.

- CP Lab Chemicals. This compound, min 95%, 100 mg.

- PubChem. 5-Chloro-2-thiophenecarboxylic acid.

- NIST. 5-Chloro-2-thiophenecarboxylic acid. NIST WebBook.

- Sigma-Aldrich. 5-chloro-4-nitro-thiophene-2-carboxylic acid.

- ChemicalBook. 5-Chlorothiophene-2-carboxylic acid(24065-33-6) 1H NMR spectrum.

- Key Organics. This compound.

- AHH Chemical. This compound.

- Shah, P., & Verma, A. (2019). Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. BMC Chemistry, 13(1), 54.

- AiFChem. 89166-85-8 | this compound.

- OpenStax. (2024). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.

- Fiveable. Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry Class Notes.

- Chemistry LibreTexts. (2021). 8.

- Semantic Scholar.

- NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles.

- University of Wisconsin. NMR Spectroscopy :: 1H NMR Chemical Shifts.

- SpectraBase. 5-Chloro-2-thiophenecarboxylic acid - Optional[FTIR] - Spectrum.

- Sigma-Aldrich. 5-Chlorothiophene-2-carboxylic acid 97 24065-33-6.

- Anax Laboratories. 57800-76-7 | this compound methyl ester.

- Google Patents. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.

- Balachandran, V., et al. (2015). Spectroscopic investigations, molecular interactions, and molecular docking studies on the potential inhibitor "thiophene-2-carboxylicacid". Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 145, 183-193.

- University of Arizona. Mass Spectrometry - Examples. Department of Chemistry and Biochemistry.

- V & V Pharma Industries. 5-Chlorothiophene-2-Carboxylic Acid Manufacturer India.

- National Center for Biotechnology Information. (2021). Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. PubMed Central.

- International Science Community Association.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. keyorganics.net [keyorganics.net]

- 3. 89166-85-8 | this compound - AiFChem [aifchem.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fiveable.me [fiveable.me]

- 9. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

"5-Chloro-4-nitrothiophene-2-carboxylic acid molecular structure and weight"

An In-Depth Technical Guide to 5-Chloro-4-nitrothiophene-2-carboxylic acid: A Core Building Block in Modern Chemistry

Executive Summary

This compound is a substituted heterocyclic compound of significant interest to the scientific community, particularly those in medicinal chemistry and materials science. Its rigid thiophene core, functionalized with electron-withdrawing nitro and chloro groups and a reactive carboxylic acid handle, makes it a highly valuable and versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a detailed synthesis protocol with mechanistic insights, and its emerging applications in advanced drug discovery, such as the development of protein degraders. The information herein is curated for researchers, chemists, and drug development professionals seeking to leverage this compound in their work.

Molecular Identity and Physicochemical Properties

Structure and Nomenclature

The formal IUPAC name for this compound is this compound[1]. It is indexed under CAS Registry Number 89166-85-8[1][2][3]. The presence of a thiophene ring places it in the class of heterocyclic aromatic compounds, which are foundational scaffolds in a vast number of pharmaceuticals due to their ability to engage in various biological interactions.

Physicochemical Data Summary

The key identifiers and properties of this compound are summarized in the table below for quick reference. This data is essential for experimental design, reaction setup, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₂ClNO₄S | [1][2][4] |

| Molecular Weight | 207.59 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 89166-85-8 | [1][2] |

| SMILES | ClC1=C(C=C(S1)C(=O)O)[O-] | [1] |

| InChI Key | FZKDYXWPDMALDM-UHFFFAOYSA-N | |

| Physical Form | Solid | |

| Typical Purity | ≥95% | [1][2] |

| Storage Conditions | Inert atmosphere, 2-8°C recommended | [5] |

Molecular Structure Visualization

The two-dimensional chemical structure of this compound is depicted below, illustrating the spatial arrangement of its constituent atoms and functional groups.

Caption: 2D structure of this compound.

Synthesis and Mechanistic Rationale

The synthesis of this compound is typically achieved via the nitration of its direct precursor, 5-Chlorothiophene-2-carboxylic acid. Understanding the synthesis of this precursor is crucial as it is a pivotal intermediate for the blockbuster anticoagulant drug, Rivaroxaban[6][7].

Synthesis Protocol: this compound

This protocol details the electrophilic nitration of the 5-Chlorothiophene-2-carboxylic acid precursor. The choice of a mixed acid system (HNO₃/H₂SO₄) is standard for aromatic nitration.

Expertise & Rationale: Sulfuric acid acts as a catalyst by protonating nitric acid, which facilitates the loss of a water molecule to generate the highly electrophilic nitronium ion (NO₂⁺). The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The reaction must be performed at a low temperature (0-5 °C) because the nitration of activated rings can be highly exothermic and risks runaway reactions or the formation of undesired byproducts. The nitro group is directed to the 4-position due to the electronic influence of the existing chloro and carboxylic acid substituents.

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 5-Chlorothiophene-2-carboxylic acid (1.0 eq).

-

Acidification: Cool the flask in an ice-water bath to 0 °C. Slowly add concentrated sulfuric acid (98%, ~3-4 vol) while maintaining the internal temperature below 10 °C. Stir until all solids are dissolved.

-

Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (65%, 1.1 eq) to concentrated sulfuric acid (~1 vol) in a separate flask, pre-cooled to 0 °C.

-

Addition: Add the cold nitrating mixture dropwise to the thiophene solution via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: Stir the mixture at 0-5 °C for an additional 1-2 hours after the addition is complete. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching & Precipitation: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring. The crude product will precipitate as a solid.

-

Isolation & Purification: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7). Dry the solid under vacuum. If necessary, the product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Synthesis Workflow Visualization

The following diagram illustrates the key transformation in the synthesis of the target compound from its readily available precursor.

Caption: Key synthetic transformation to the target molecule.

Applications in Modern Drug Discovery

Core Utility as a Heterocyclic Building Block

This compound is a prime example of a "building block" in organic synthesis. Its three distinct functionalization points—the carboxylic acid, the chloro group, and the nitro group—can be selectively manipulated. The carboxylic acid is readily converted into amides, esters, or acid chlorides. The nitro group can be reduced to an amine, providing a nucleophilic site. The chloro group can participate in various cross-coupling reactions. This multi-functionality allows chemists to rapidly build molecular complexity and generate libraries of compounds for screening.

Role in Protein Degradation Technologies

A significant modern application for this molecule is as a building block for protein degraders[2]. Technologies like Proteolysis-Targeting Chimeras (PROTACs) involve creating bifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the target's degradation. The rigid, functionalized thiophene core of this compound is ideal for constructing the linkers or ligands within these complex PROTAC molecules.

Application Logic Visualization

The diagram below illustrates the hierarchical role of building blocks like this compound in the logic of modern therapeutic development.

Caption: Role of building blocks in advanced therapeutic development.

Safety, Handling, and Storage

Safety Profile: this compound is classified as harmful if swallowed and causes skin and eye irritation. The corresponding GHS pictograms are GHS07 (Exclamation Mark) and GHS05 (Corrosion).

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H319 (Causes serious eye irritation).

-

Precautionary Statements: P264, P280, P305+P351+P338 (Wash skin thoroughly after handling; Wear protective gloves/eye protection; IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Handling: Researchers should handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid generating dust.

Storage: For long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen). A refrigerated environment (2-8°C) is recommended to minimize potential degradation over time[5].

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in chemistry and medicine. Its well-defined structure, predictable reactivity, and versatile functional handles make it a valuable asset for constructing novel compounds. As research into targeted therapies and advanced molecular architectures continues to grow, the importance of foundational building blocks like this compound will undoubtedly increase, paving the way for the next generation of pharmaceuticals and functional materials.

References

- 5-Chlorothiophene-2-carboxylic acid 97 24065-33-6 - Sigma-Aldrich. (URL: )

-

4-Nitrophenyl 5-chlorothiophene-2-carboxylate | C11H6ClNO4S - PubChem. (URL: [Link])

- This compound, min 95%, 100 mg - Aladdin Scientific. (URL: )

- 89166-85-8 | this compound - AiFChem. (URL: )

- 5-chloro-4-nitro-thiophene-2-carboxylic acid | 89166-85-8 - Sigma-Aldrich. (URL: )

- Cas 57800-76-7, this compound METHYL ESTER - Autech Industry Co., Limited. (URL: )

-

5-Nitro-2-thenoic acid | C5H3NO4S | CID 80591 - PubChem. (URL: [Link])

- 5-chloro-4-nitro-thiophene-2-carboxylic acid | CAS 89166-85-8 - Chemical-Suppliers.com. (URL: )

- This compound -

- 89166-85-8 | this compound | MFCD00828481 - Key Organics. (URL: )

- 24065-33-6|5-Chlorothiophene-2-carboxylic acid|BLD Pharm. (URL: )

- Improved And Novel Processes For Manufacturing 5 Chloro Thiophene 2 Carboxylic Acid - IndiaMART. (URL: )

- 5-nitro-2-thiophenecarboxylic acid - 6317-37-9, C5H3NO4S, density, melting point, boiling point, structural formula, synthesis - ECHEMI. (URL: )

- 5-Chlorothiophene-2-carboxylic Acid: Your Gateway to Pharmaceutical Innov

-

Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - Beilstein Journal of Organic Chemistry. (URL: [Link])

- This compound - Safety D

- CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google P

-

Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - MDPI. (URL: [Link])

Sources

- 1. 89166-85-8 | this compound - AiFChem [aifchem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 5-chloro-4-nitro-thiophene-2-carboxylic acid | CAS 89166-85-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. keyorganics.net [keyorganics.net]

- 5. FCKeditor - Resources Browser [rikkyo.ac.jp]

- 6. nbinno.com [nbinno.com]

- 7. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility and Stability of 5-Chloro-4-nitrothiophene-2-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 5-Chloro-4-nitrothiophene-2-carboxylic acid, a key intermediate in medicinal chemistry and drug development. The document outlines the fundamental physicochemical properties of the compound and offers detailed, field-proven methodologies for determining its solubility in various solvent systems. Furthermore, it delves into the stability of the molecule under different stress conditions, including pH, temperature, and light, and proposes potential degradation pathways based on the known reactivity of related nitroaromatic and thiophene compounds. This guide is intended to be a valuable resource for researchers, enabling them to design robust experimental protocols and anticipate potential challenges in the handling, formulation, and analysis of this compound.

Introduction and Physicochemical Properties

This compound (CAS No. 89166-85-8) is a substituted thiophene derivative with significant potential as a building block in the synthesis of novel therapeutic agents.[1] Its chemical structure, featuring a carboxylic acid, a nitro group, and a chlorine atom on a thiophene ring, imparts a unique combination of reactivity and physicochemical properties. A thorough understanding of these properties is paramount for its effective utilization in drug discovery and development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 89166-85-8 | [1] |

| Molecular Formula | C₅H₂ClNO₄S | [1] |

| Molecular Weight | 207.6 g/mol | [1] |

| Physical Form | Solid | |

| Purity | Typically ≥95% | [1] |

| Storage | Refrigerator, inert atmosphere, protected from light |

Similarly, the partition coefficient (logP) and distribution coefficient (logD) are crucial for predicting the compound's behavior in biological systems and for developing analytical and purification methods. The logP represents the lipophilicity of the neutral form of the molecule, while the logD accounts for all ionic and neutral species at a given pH.[2]

Solubility Assessment

The solubility of a compound is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its formulation development. The "like dissolves like" principle is a fundamental concept in predicting solubility, where compounds tend to dissolve in solvents with similar polarity.

Predicted Solubility Profile

Based on its structure, this compound is a polar molecule. The presence of the carboxylic acid and nitro groups suggests that it will exhibit higher solubility in polar solvents. In its ionized (carboxylate) form at higher pH, its aqueous solubility is expected to increase significantly.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Moderate to High | Capable of hydrogen bonding with the carboxylic acid and nitro groups. Solubility in water will be highly pH-dependent. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | High | Strong dipole-dipole interactions can solvate the polar functional groups. |

| Non-polar | Hexane, Toluene | Low | Mismatch in polarity; weak van der Waals forces are insufficient to overcome the intermolecular forces of the solid. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials to pellet the undissolved solid.

-

Sampling: Carefully withdraw a known volume of the supernatant.

-

Filtration: Filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

-

Quantification: Dilute the filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility in mg/mL or mol/L.

Caption: Workflow for solubility determination using the shake-flask method.

Stability Assessment and Degradation Pathways

Understanding the chemical stability of this compound is crucial for its handling, storage, and the development of stable formulations. Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[3]

Forced Degradation Studies Protocol

Forced degradation studies involve exposing the compound to stress conditions more severe than accelerated stability testing.[3]

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the stock solution with 0.1 M and 1 M HCl at elevated temperatures (e.g., 60-80 °C).

-

Basic Hydrolysis: Treat the stock solution with 0.1 M and 1 M NaOH at room and elevated temperatures.

-

Oxidative Degradation: Treat the stock solution with 3-30% hydrogen peroxide (H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100 °C).

-

Photostability: Expose a solution of the compound and the solid compound to UV and visible light, as per ICH Q1B guidelines. A dark control should be run in parallel.

-

-

Time Points: Sample at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Sample Preparation: Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC or UPLC-MS method to separate the parent compound from its degradation products.

Caption: Forced degradation workflow for stability assessment.

Potential Degradation Pathways

Based on the functional groups present, several degradation pathways can be hypothesized:

-

Hydrolysis: The carboxylic acid group is generally stable to hydrolysis. However, under harsh basic conditions, decarboxylation might occur, especially at elevated temperatures.

-

Reduction of the Nitro Group: The nitro group is susceptible to reduction, which can lead to the formation of nitroso, hydroxylamino, and ultimately amino derivatives. This is a common degradation pathway for nitroaromatic compounds.[4]

-

Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group activates the thiophene ring towards nucleophilic attack. The chlorine atom could be displaced by nucleophiles, such as hydroxide ions under basic conditions, to form a hydroxylated derivative.

-

Photodegradation: Nitroaromatic compounds are known to be photoreactive.[5][6] Irradiation with UV or visible light could lead to complex degradation pathways, including the reduction of the nitro group and ring-opening reactions.

-

Thermal Degradation: At high temperatures, nitroaromatic compounds can undergo decomposition, which may involve the cleavage of the C-NO₂ bond.[7][8]

Caption: Hypothesized degradation pathways.

Analytical Methodologies for Quantification

A robust and validated analytical method is essential for the accurate quantification of this compound in various matrices, including solubility and stability samples.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is a suitable technique for the analysis of this compound.

Table 3: Recommended Starting HPLC Method Parameters

| Parameter | Recommended Condition | Rationale |

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | Good retention and separation of polar to moderately non-polar compounds. |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile or Methanol | The acidic mobile phase will ensure the carboxylic acid is in its neutral form, leading to better retention and peak shape. |

| Elution | Gradient | To ensure elution of the parent compound and any potential degradation products with different polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | For reproducible retention times. |

| Injection Volume | 10 µL | A typical injection volume. |

| Detector | UV at an appropriate wavelength (e.g., determined by UV scan) | The nitroaromatic and thiophene chromophores should provide strong UV absorbance. |

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

For higher sensitivity, selectivity, and for the identification of unknown degradation products, UPLC coupled with mass spectrometry is the method of choice.[9]

Table 4: Recommended Starting UPLC-MS Method Parameters

| Parameter | Recommended Condition | Rationale |

| Column | C18 or HILIC (e.g., 50 x 2.1 mm, <2 µm) | Smaller particle size for higher resolution and faster analysis. HILIC could be an alternative for this polar compound. |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile | Volatile mobile phase additives are required for MS compatibility. |

| Elution | Gradient | For optimal separation. |

| Flow Rate | 0.4-0.6 mL/min | Appropriate for a 2.1 mm ID column. |

| Ionization Source | Electrospray Ionization (ESI) | Suitable for polar molecules. Both positive and negative modes should be evaluated. |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap | For accurate mass measurements to aid in the identification of degradation products. |

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While specific experimental data for this compound is limited in the public domain, this guide offers robust, scientifically-grounded protocols for its determination. By following the outlined methodologies for solubility and stability assessment, and by utilizing the proposed analytical methods, researchers can generate the critical data needed to support the advancement of their drug discovery and development programs. The hypothesized degradation pathways provide a valuable starting point for identifying and characterizing potential impurities. It is strongly recommended that the protocols described herein are experimentally verified to obtain precise and accurate data for this specific molecule.

References

- Tsang, W. (n.d.).

- Deng, F., & Wu, F. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Journal of Environmental Sciences, 17(6), 886-93.

- Asencio, M., et al. (n.d.). Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources. Photochemical & Photobiological Sciences.